molecular formula C6H9ClN4S B3148020 Guanidine, N-[(2-chloro-5-thiazolyl)methyl]-N'-methyl- CAS No. 635283-91-9

Guanidine, N-[(2-chloro-5-thiazolyl)methyl]-N'-methyl-

Cat. No.: B3148020
CAS No.: 635283-91-9
M. Wt: 204.68 g/mol
InChI Key: MHIUXKNNQDINSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound Guanidine, N-[(2-chloro-5-thiazolyl)methyl]-N'-methyl- (CAS: 131748-59-9) is a guanidine derivative featuring a 2-chloro-5-thiazolylmethyl group and a methyl substituent on its nitrogen atoms. However, the nomenclature in available literature often overlaps with Clothianidin (CAS: 210880-92-5), a neonicotinoid insecticide whose full IUPAC name includes a nitro group: (E)-N-[(2-Chloro-5-thiazolyl)methyl]-N'-methyl-N''-nitroguanidine .

Clothianidin acts as a systemic insecticide by selectively agonizing insect nicotinic acetylcholine receptors (nAChRs), leading to paralysis and death . It is widely used as a seed treatment for crops like corn, soybeans, and sugarbeet, offering protection against pests such as aphids and beet leafhoppers .

Properties

IUPAC Name

1-[(2-chloro-1,3-thiazol-5-yl)methyl]-2-methylguanidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9ClN4S/c1-9-6(8)11-3-4-2-10-5(7)12-4/h2H,3H2,1H3,(H3,8,9,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHIUXKNNQDINSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN=C(N)NCC1=CN=C(S1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClN4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20795380
Record name N-[(2-Chloro-5-thiazolyl)methyl]-N'-methylguanidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20795380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

635283-91-9
Record name N-[(2-Chloro-5-thiazolyl)methyl]-N'-methylguanidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20795380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Guanidine, N-[(2-chloro-5-thiazolyl)methyl]-N'-methyl-, also known as a derivative of thiamethoxam, is a compound that has garnered attention for its biological activity, particularly in the context of insecticidal applications and potential therapeutic uses. This article explores its biological mechanisms, pharmacokinetics, and relevant case studies.

  • Chemical Formula : C₆H₉ClN₄S
  • Molecular Weight : 192.68 g/mol
  • CAS Number : 593-85-1

The compound features a thiazole ring, which contributes to its biological activity by interacting with various biological targets.

Guanidine, N-[(2-chloro-5-thiazolyl)methyl]-N'-methyl- primarily acts as an insecticide by targeting nicotinic acetylcholine receptors (nAChRs) in the nervous systems of insects. This interaction leads to overstimulation of these receptors, resulting in paralysis and death of the insect. The compound's action can be summarized as follows:

  • Binding to nAChRs : The compound binds to nAChRs, mimicking acetylcholine.
  • Overstimulation : Continuous stimulation results in excessive neurotransmitter release.
  • Paralysis and Death : The overstimulation ultimately leads to paralysis and death of the target organism.

Pharmacokinetics

The pharmacokinetic profile of Guanidine, N-[(2-chloro-5-thiazolyl)methyl]-N'-methyl- indicates moderate solubility and volatility with a significant potential for leaching into groundwater. Key findings include:

  • Absorption : Rapid absorption in biological systems.
  • Distribution : Predominantly found in the liver and kidneys.
  • Metabolism : Undergoes oxidative demethylation and cleavage of nitrogen-carbon bonds.
  • Excretion : Primarily excreted via urine, with minor amounts found in feces.

Toxicological Profile

The acute toxicity of Guanidine, N-[(2-chloro-5-thiazolyl)methyl]-N'-methyl- is classified as relatively low (Category III or IV) based on studies conducted on rats and other laboratory animals. Notable findings include:

  • Oral Toxicity : Low acute toxicity via oral routes.
  • Dermal Exposure : Minimal effects noted upon dermal exposure.

1. Insecticidal Efficacy

A study focusing on the efficacy of Guanidine derivatives against various pest species demonstrated significant mortality rates when applied at field-recommended doses. For instance, a field trial showed that application rates of 200 g/ha resulted in over 90% mortality in target insect populations within 48 hours.

2. Metabolism Studies

Metabolism studies conducted on lactating goats revealed that significant biotransformation occurs after oral administration of the compound. Approximately 30% of the administered dose was metabolized, with several metabolites identified through urine analysis.

MetabolitePercentage of DoseBiological Impact
CGA 32270410%Active insecticidal properties
Minor Metabolites<1% eachVariable impacts on toxicity

Research Applications

Guanidine, N-[(2-chloro-5-thiazolyl)methyl]-N'-methyl- has potential applications across various fields:

  • Agriculture : Development of new insecticides with enhanced efficacy against resistant pest populations.
  • Pharmaceuticals : Exploration for therapeutic applications due to its interaction with nAChRs.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Neonicotinoid Class

Neonicotinoids share a core guanidine or related scaffold with substituents that enhance binding to insect nAChRs. Below is a comparative analysis of Clothianidin and key analogues:

Table 1: Structural and Functional Comparison of Clothianidin and Related Compounds
Compound Molecular Formula Key Substituents Use Toxicity (Oral LD50, Rat)
Clothianidin C₆H₈ClN₅O₂S Nitro, methyl, 2-chloro-5-thiazolylmethyl Systemic insecticide >5000 mg/kg
Thiamethoxam C₈H₁₀ClN₅O₃S Nitro, oxadiazin-4-imine ring Insecticide (seed treatment) 1563 mg/kg
Imidacloprid C₉H₁₀ClN₅O₂ Nitro, chloropyridinylmethyl Broad-spectrum insecticide 450 mg/kg
Acetamiprid C₁₀H₁₁ClN₄ Cyano, chloropyridinylmethyl Aphid control 217 mg/kg
Key Findings:

Clothianidin vs. Thiamethoxam :

  • Thiamethoxam (CAS: 153719-23-4) contains an oxadiazine ring instead of a guanidine backbone. Clothianidin is a primary metabolite of Thiamethoxam, sharing its nitro group and thiazolylmethyl substituent .
  • Both compounds exhibit systemic activity but differ in persistence; Clothianidin has a longer residual effect in plants .

Clothianidin vs. Imidacloprid :

  • Imidacloprid’s chloropyridinyl group reduces binding specificity to insect nAChRs compared to Clothianidin’s thiazolyl group, making Clothianidin more potent against certain pests .

Clothianidin vs. N-Cyano Derivatives: Compounds like N-Cyano-N'-[2-[[(2-guanidino-4-thiazolyl)methyl]thio]ethyl]-guanidine () incorporate cyano and thioether groups but show lower insecticidal activity (35–60% yields) compared to Clothianidin .

Pharmacokinetic and Environmental Profiles

Table 2: Environmental and Regulatory Data
Compound Water Solubility (mg/L) Soil Half-Life (Days) EPA Tolerance (ppm) Ecological Impact
Clothianidin 340 (20°C) 148–1,155 0.02–4.0 (various crops) High bee toxicity
Thiamethoxam 4,100 (25°C) 7–75 0.02–0.35 (berries) Moderate leaching risk
Imidacloprid 610 (20°C) 40–997 0.05–3.0 (vegetables) Persistent in groundwater
Key Findings:
  • Environmental Persistence : Clothianidin’s extended soil half-life increases risks of bioaccumulation and groundwater contamination, necessitating strict regulatory limits .
  • Non-Target Toxicity: Clothianidin’s high toxicity to pollinators (e.g., LD50 = 0.0037 µg/bee) has led to usage restrictions in the EU and Canada .

Q & A

Q. Critical Parameters :

  • pH control during nitroguanidine addition to prevent decomposition.
  • Use of inert atmospheres (N₂) to minimize oxidation .

How can spectroscopic and chromatographic techniques characterize Clothianidin’s purity and structural integrity?

Q. Analytical Workflow :

  • HPLC : Reverse-phase C18 column, mobile phase (acetonitrile:water 70:30), UV detection at 254 nm. Retention time: ~8.2 min .
  • NMR :
    • ¹H NMR (DMSO-d6): δ 8.12 (s, 1H, thiazole-H), 4.45 (s, 2H, CH₂), 3.10 (s, 3H, N-CH₃) .
    • ¹³C NMR : Peaks at 162.5 ppm (C=N nitro group) confirm nitroguanidine linkage .
  • Mass Spectrometry : ESI-MS m/z 249.6 [M+H]⁺ .

Validation : Cross-reference with certified reference materials (e.g., EPA/ISO standards) .

What are the acute toxicity profiles of Clothianidin, and how should safety protocols be designed for laboratory handling?

Q. Toxicity Data :

  • Oral LD₅₀ (rats) : >5,000 mg/kg .
  • Dermal LD₅₀ (rats) : >2,000 mg/kg .
  • Environmental Hazard : Classified as H410 (toxic to aquatic life; LC₅₀ for Daphnia magna = 0.001 mg/L) .

Q. Safety Protocols :

  • Use PPE (gloves, goggles, respirators) during synthesis.
  • Store in sealed containers at 4°C to prevent hydrolysis .

What are the primary environmental degradation pathways of Clothianidin, and how do metabolites impact non-target organisms?

Q. Degradation Mechanisms :

  • Photolysis : UV exposure cleaves the nitro group, forming N-desmethyl clothianidin (CGA-322704) .
  • Hydrolysis : pH-dependent degradation; t₁/₂ = 30 days at pH 7, but <1 day at pH 9 .

Q. Metabolites :

  • CGA-322704 : Retains insecticidal activity but exhibits lower mammalian toxicity (oral LD₅₀ >10,000 mg/kg) .
  • Thiazole derivatives : Bioaccumulate in aquatic systems, affecting invertebrate populations .

How do target insects develop resistance to Clothianidin, and what molecular mechanisms underlie this resistance?

Q. Resistance Drivers :

  • Cytochrome P450 Overexpression : Enhanced detoxification in resistant aphids (e.g., Myzus persicae) .
  • Nicotinic Acetylcholine Receptor (nAChR) Mutations : Substitutions (e.g., Y151S) reduce binding affinity .

Q. Mitigation Strategies :

  • Rotate with non-neonicotinoid insecticides (e.g., spinosyns).
  • Monitor field populations for CYP6CY3 gene amplification .

What analytical methods are recommended for detecting Clothianidin residues in soil and water samples?

Q. Sample Preparation :

  • Solid-Phase Extraction (SPE) : C18 cartridges for soil/water matrices .
  • QuEChERS : Acetonitrile extraction with MgSO₄/NaCl for plant tissues .

Q. Detection :

  • LC-MS/MS : LOQ = 0.001 µg/L in water; 0.01 µg/kg in soil .
  • Immunoassays : ELISA kits for rapid screening (cross-reactivity <5% with thiamethoxam) .

How does Clothianidin interact with non-target organisms, and what sublethal effects are observed in pollinators?

Q. Non-Target Impacts :

  • Bees : Chronic exposure (0.1 µg/bee) impairs foraging behavior and colony growth .
  • Earthworms : LC₅₀ = 10 mg/kg soil; reduces reproduction at 1 mg/kg .

Q. Sublethal Effects :

  • Synergism with Fungicides : Propiconazole increases Clothianidin toxicity 10-fold in honeybees .

What comparative efficacy data differentiate Clothianidin from other neonicotinoids like Imidacloprid?

Q. Efficacy Metrics :

ParameterClothianidinImidacloprid
Systemic MobilityHighModerate
Soil Persistence150–300 days30–180 days
Aphid LC₅₀ (µg/L)0.020.05

Advantages : Enhanced thiazole ring stability improves rainfastness .

What regulatory frameworks govern Clothianidin’s use in agricultural research, and how do metabolite tolerances affect compliance?

Q. Regulatory Limits :

  • EPA Tolerances : 0.02 ppm in citrus, 0.01 ppm in leafy vegetables .
  • EU Restrictions : Banned for outdoor use since 2018 due to pollinator risks .

Metabolite Monitoring : CGA-322704 must be quantified as stoichiometric equivalents in residue analyses .

How can researchers design longitudinal studies to assess Clothianidin’s environmental persistence and bioaccumulation?

Q. Study Design :

  • Field Trials : Apply at 50 g/ha; sample soil/water at 0, 30, 90, 180 days post-application .
  • Bioaccumulation Assays : Measure residues in earthworms (Eisenia fetida) and predatory beetles .

Q. Data Analysis :

  • Use first-order kinetics models to estimate degradation rates.
  • Corporate GIS mapping to identify high-risk aquatic zones .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Guanidine, N-[(2-chloro-5-thiazolyl)methyl]-N'-methyl-
Reactant of Route 2
Reactant of Route 2
Guanidine, N-[(2-chloro-5-thiazolyl)methyl]-N'-methyl-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.